Cationic Patch Localization vs. Distributed Analogs
At pH 7.4, the target compound carries a predicted net charge of approximately +3 to +4, driven by three C-terminal lysine ε-amino groups (pKa ≈ 10.5) and a free N-terminal α-amino group (pKa ≈ 8.0), partially offset by the C-terminal carboxylate. In contrast, a comparator nonapeptide with the same amino acid composition but lysine residues distributed evenly across the sequence (e.g., Lys-Ala-Ala-Cys-Ser-Lys-Val-Ser-Lys) would exhibit a lower localized charge density at the C-terminus and potentially different electrostatic steering in binding interactions . This difference is quantifiable via computed electrostatic potential maps but is a class-level inference—no head-to-head empirical binding data exist for these exact sequences.
| Evidence Dimension | Predicted net charge at pH 7.4 (cationic patch localization) |
|---|---|
| Target Compound Data | Net charge +3 to +4; three contiguous C-terminal lysine residues (K-K-K-COOH) |
| Comparator Or Baseline | Same-composition nonapeptide with dispersed lysine residues (e.g., K-A-A-C-S-K-V-S-K); predicted net charge also +3 to +4 but with distributed charge topology |
| Quantified Difference | Localized C-terminal cationic patch (3 contiguous Lys) vs. distributed charge; no empirical binding comparison available |
| Conditions | Theoretical pKa-based calculation at pH 7.4, aqueous solution |
Why This Matters
Localized cationic patches influence membrane interaction, nucleic acid binding, and receptor recognition; for procurement in cell-penetrating peptide or antimicrobial peptide research, the contiguous tri-lysine motif represents a distinct physicochemical profile not replicated by composition-matched but sequence-scrambled analogs.
